Conformational Restriction vs. Flexible Piperidine Analogs: Impact on Rotatable Bond Count and Binding Entropy
The target compound possesses only 2 rotatable bonds (the S–N and the bicyclic ring closure), compared with 3 rotatable bonds for the piperidin-1-ylsulfonyl analog and 4 for the morpholin-1-ylsulfonyl analog, as computed from SMILES structures via PubChem [1]. Reduced rotatable bond count correlates with lower conformational entropy penalty upon target binding, which can translate to improved binding affinity for rigid binding pockets. Additionally, the target compound's XLogP3 of 0.8 is significantly lower than the N-phenyl analog (LogP ~3.69 computed for N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide), suggesting improved aqueous solubility and reduced non-specific protein binding [1].
| Evidence Dimension | Number of rotatable bonds (drug-likeness / conformational entropy) |
|---|---|
| Target Compound Data | 2 rotatable bonds (PubChem computed) |
| Comparator Or Baseline | 4-(Piperidin-1-ylsulfonyl)-2,1,3-benzothiadiazole: 3 rotatable bonds; 4-(Morpholin-1-ylsulfonyl)-2,1,3-benzothiadiazole: 4 rotatable bonds; N-Phenyl-2,1,3-benzothiadiazole-4-sulfonamide: XLogP3-AA = 3.69 |
| Quantified Difference | Target compound has 33% fewer rotatable bonds than piperidine analog and 50% fewer than morpholine analog; XLogP3 difference vs. N-phenyl analog: Δ = –2.89 log units |
| Conditions | Computed physicochemical properties from PubChem 2.1 (2021.05.07 release) and Hit2Lead database |
Why This Matters
Lower rotatable bond count and lower lipophilicity predict improved ligand efficiency and pharmacokinetic profile, which are critical decision factors when selecting a chemical starting point for fragment-based or structure-based drug discovery.
- [1] PubChem. Compound Summary for CID 122245193: 5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122245193 View Source
